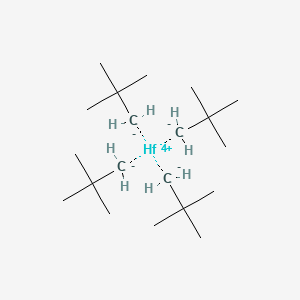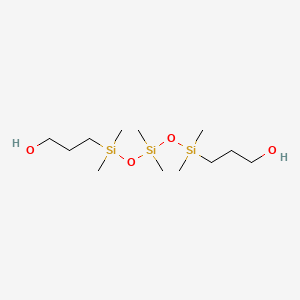
Tetraneopentylhafnium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraneopentylhafnium (IV) is an organometallic compound of hafnium with the chemical formula C20H40Hf. It is a colorless liquid at room temperature and is used in a variety of scientific research applications. It is an important component in the synthesis of a variety of substances, and has been shown to have potential applications in the medical, biochemical, and pharmaceutical fields. In
Applications De Recherche Scientifique
Tetraneopentylhafnium (Tetraneopentylhafnium(IV)) is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, and has been used in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers and oligomers, as well as in the synthesis of a variety of pharmaceuticals. Additionally, it has been used in the synthesis of metal complexes and as a component in the synthesis of a variety of nanomaterials.
Mécanisme D'action
The mechanism of action of tetraneopentylhafnium (Tetraneopentylhafnium(IV)) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to form coordination bonds with other molecules and catalyze various reactions. It is also believed to be able to facilitate the protonation of molecules, allowing for the synthesis of a variety of substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of tetraneopentylhafnium (Tetraneopentylhafnium(IV)) are not fully understood. However, it is believed to have the ability to bind to various proteins, allowing for the modulation of their activity. It has also been shown to have potential applications in the treatment of various diseases, such as cancer and diabetes. Additionally, it has been shown to be an effective inhibitor of certain enzymes, which could have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tetraneopentylhafnium (Tetraneopentylhafnium(IV)) in laboratory experiments is its ability to act as a catalyst in the synthesis of a variety of substances. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, it is toxic if ingested and must be handled with caution.
Orientations Futures
There are a number of potential future directions for the research of tetraneopentylhafnium (Tetraneopentylhafnium(IV)). These include the development of new synthesis methods, the investigation of its potential applications in the medical and pharmaceutical fields, and the exploration of its potential as a therapeutic agent. Additionally, further research could be conducted into its ability to bind to proteins and modulate their activity, as well as its ability to inhibit certain enzymes. Finally, further research could be conducted into its potential applications in the synthesis of nanomaterials and metal complexes.
Méthodes De Synthèse
Tetraneopentylhafnium (Tetraneopentylhafnium(IV)) is synthesized by the reaction of tetraneopentylhafnium (Tetraneopentylhafnium(IV))chloride with triethylamine in a 1:1 molar ratio. The reaction is conducted in a solvent such as dimethylformamide (DMF), and the resulting product is a colorless liquid. The reaction typically requires refluxing for several hours in order to achieve optimal yields.
Propriétés
IUPAC Name |
hafnium(4+);2-methanidyl-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBTXQVYTIIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Hf |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50654-35-8 |
Source


|
| Record name | Tetrakis(neopentyl)hafnium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)



